molecular formula C17H14BrIN2O2 B6030841 N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-METHYLPROPANAMIDE

N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-METHYLPROPANAMIDE

Cat. No.: B6030841
M. Wt: 485.1 g/mol
InChI Key: JFBUIUWDHKSPDM-UHFFFAOYSA-N
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Description

N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-METHYLPROPANAMIDE is a complex organic compound characterized by the presence of bromine, iodine, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-METHYLPROPANAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-METHYLPROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-METHYLPROPANAMIDE is unique due to its specific combination of bromine, iodine, and benzoxazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrIN2O2/c1-9(2)16(22)20-11-4-6-15-14(8-11)21-17(23-15)12-7-10(19)3-5-13(12)18/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBUIUWDHKSPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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